Cas no 103858-49-7 (2-Bromo-4,8-dimethylquinoline)
2-Bromo-4,8-dimethylquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-bromo-4,8-dimethyl-
- MFCD21647774
- DB-111940
- 2-bromo-4,8-dimethylquinoline
- RKYABWVEMZQVMN-UHFFFAOYSA-N
- SCHEMBL3857238
- 103858-49-7
- 2-Bromo-4,8-dimethylquinoline
-
- Inchi: 1S/C11H10BrN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
- InChI Key: RKYABWVEMZQVMN-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C2C=CC=C(C)C2=N1
Computed Properties
- Exact Mass: 234.9997
- Monoisotopic Mass: 235
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 3.9
Experimental Properties
- PSA: 12.89
2-Bromo-4,8-dimethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B202400-250mg |
2-Bromo-4,8-dimethylquinoline |
103858-49-7 | 250mg |
$ 490.00 | 2022-06-07 | ||
| TRC | B202400-500mg |
2-Bromo-4,8-dimethylquinoline |
103858-49-7 | 500mg |
$ 815.00 | 2022-06-07 |
2-Bromo-4,8-dimethylquinoline Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-Bromo-4,8-dimethylquinoline
2-Bromo-4,8-Dimethylquinoline (CAS No. 103858-49-7): A Comprehensive Overview
2-Bromo-4,8-Dimethylquinoline is a heterocyclic organic compound with the CAS registry number 103858-49-7. This compound belongs to the quinoline family, which is a class of bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions in the molecule imparts unique chemical and physical properties, making it a subject of interest in various research and industrial applications.
The structure of 2-Bromo-4,8-Dimethylquinoline consists of a quinoline backbone with bromine substituent at position 2 and methyl groups at positions 4 and 8. This substitution pattern influences the compound's electronic properties, reactivity, and solubility. The bromine atom at position 2 introduces electron-withdrawing effects, while the methyl groups at positions 4 and 8 provide steric hindrance and contribute to the molecule's stability.
Recent studies have highlighted the potential of 2-Bromo-4,8-Dimethylquinoline in the field of materials science, particularly in the development of advanced materials for optoelectronic devices. Researchers have explored its role as a building block for constructing functional materials with tailored electronic properties. For instance, the compound has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are promising candidates for gas storage, catalysis, and sensing applications.
In addition to its applications in materials science, 2-Bromo-4,8-Dimethylquinoline has also gained attention in medicinal chemistry due to its potential as a lead compound for drug discovery. The quinoline scaffold is well-known for its pharmacological activity, and the substitution pattern in this compound further enhances its bioactivity. Recent research has focused on evaluating its anti-inflammatory, antioxidant, and anticancer properties. For example, studies have demonstrated that 2-Bromo-4,8-Dimethylquinoline exhibits significant inhibitory effects on inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for anti-inflammatory drug development.
The synthesis of 2-Bromo-4,8-Dimethylquinoline involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedlander synthesis, Skraup synthesis, and other quinoline-forming reactions adapted to introduce the desired substituents. The bromination step typically involves treatment with bromine or brominating agents under specific conditions to ensure selective substitution at position 2.
From an environmental perspective, understanding the fate and behavior of 2-Bromo-4,8-Dimethylquinoline in natural systems is crucial for assessing its potential impact on ecosystems. Recent environmental studies have investigated its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation through enzymatic cleavage of aromatic rings and subsequent mineralization into carbon dioxide and water.
In conclusion, 2-Bromo-4,8-Dimethylquinoline (CAS No. 103858-49-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block in materials science while also holding promise as a lead compound in drug discovery efforts. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a key molecule in contemporary chemical research.
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